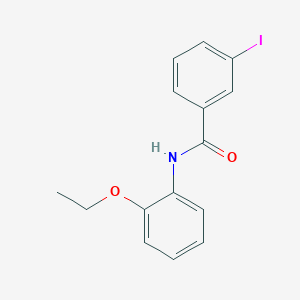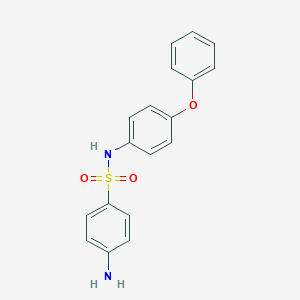
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16N2O3S . It is also known by other names such as N1-(4-Methoxyphenyl)sulfanilamide and p-Sulphanilanisidide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of light brown solid was achieved with a yield of 85%. The 1H-NMR and 13C-NMR spectra were provided for the compound .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring attached to a sulfonamide group . The molecular weight of the compound is 340.4 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound likely participates in reactions typical of sulfonamides and aromatic amines .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 531.4±60.0 °C at 760 mmHg, and a flash point of 275.2±32.9 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .科学的研究の応用
Glucocorticoid Receptor Modulation
This chemical scaffold has been utilized in the development of nonsteroidal glucocorticoid receptor (GR) modulators. Such compounds, including derivatives of 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide, are promising drug candidates for treating immune-related disorders. One study highlighted the synthesis of N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel GR modulators. Among the derivatives, certain compounds exhibited potent GR antagonistic activity with selectivity over other steroid receptors, showcasing their potential in developing new therapies for conditions mediated by GR activity (Yoshioka et al., 2017).
Photosensitizers for Photodynamic Therapy
Research has also delved into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds have shown high singlet oxygen quantum yields, making them suitable for photodynamic therapy (PDT) applications. Their photophysical and photochemical properties suggest that they could be potent Type II photosensitizers for treating cancer through PDT, emphasizing their significance in medical research focused on cancer therapy (Pişkin et al., 2020).
Progesterone Receptor Antagonists
Further research has developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. Given the critical role of PR in various physiological systems, these compounds are considered potential therapeutic agents for diseases like uterine leiomyoma and breast cancer. The study presented a novel scaffold for PR antagonists, offering a foundation for future development of selective PR modulators (Yamada et al., 2016).
Antimicrobial Activity
A study focused on the synthesis and in vitro biological screening of derivatives containing the sulfonamide moiety for antimicrobial activity. This research underscores the versatility of the this compound scaffold in generating compounds with potential application in combating microbial infections, highlighting the broader implications of this chemical structure in developing new antimicrobial agents (El-Gaby et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMYCBMHIQDTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chloro-3,5-dimethylphenoxy)acetyl]indoline](/img/structure/B411007.png)
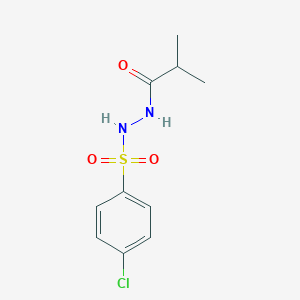
![4-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B411009.png)
![N-{2-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B411012.png)
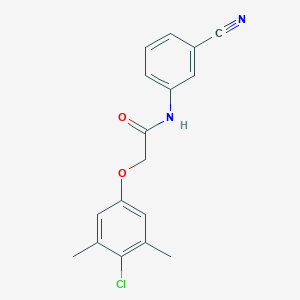
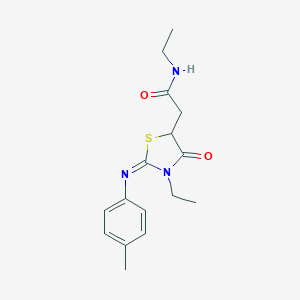
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B411016.png)
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B411017.png)
![N-(2,6-dimethylphenyl)-2-[4-oxo-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411018.png)
![N-(5-chloro-2-methylphenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411019.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411021.png)
![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B411022.png)
![2-[2-(2,4-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B411025.png)
